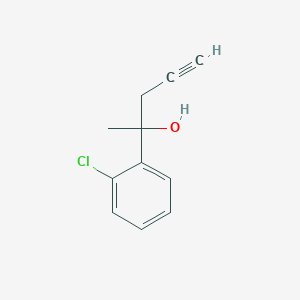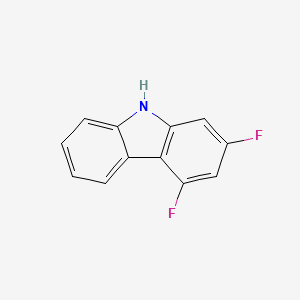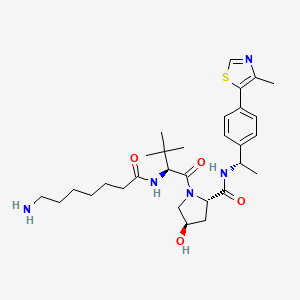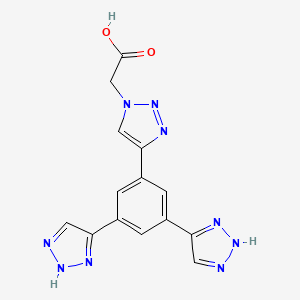
2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid is a complex organic compound that features multiple triazole rings Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid typically involves the following steps:
Formation of the triazole rings: This can be achieved through a Huisgen cycloaddition reaction, where azides and alkynes react to form 1,2,3-triazoles.
Coupling of the triazole rings to the phenyl ring: This step often involves palladium-catalyzed cross-coupling reactions.
Introduction of the acetic acid group: This can be done through a carboxylation reaction, where a suitable precursor is converted to the acetic acid derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole rings.
Reduction: Reduction reactions can also occur, potentially modifying the triazole rings or the phenyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or phenyl rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could produce partially or fully reduced triazole derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with metals that can act as catalysts.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Anticancer Agents: Derivatives of this compound have shown potential as anticancer agents due to their ability to inhibit cell proliferation.
Antimicrobial Agents: The compound can also be modified to produce antimicrobial agents that target specific bacterial or fungal pathogens.
Industry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceuticals.
Agriculture: It can be used in the development of agrochemicals that protect crops from pests and diseases.
Wirkmechanismus
The mechanism by which 2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid exerts its effects depends on its specific application. For example:
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific molecular targets such as enzymes involved in cell proliferation.
Antimicrobial Activity: It may disrupt the cell membrane of pathogens or inhibit key enzymes required for their survival.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazole: A simpler triazole derivative with similar chemical properties.
Benzotriazole: Another triazole derivative that is widely used in corrosion inhibitors and antifreeze solutions.
Uniqueness: 2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid is unique due to its multiple triazole rings and the presence of an acetic acid group, which can enhance its solubility and reactivity. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Eigenschaften
Molekularformel |
C14H11N9O2 |
|---|---|
Molekulargewicht |
337.30 g/mol |
IUPAC-Name |
2-[4-[3,5-bis(2H-triazol-4-yl)phenyl]triazol-1-yl]acetic acid |
InChI |
InChI=1S/C14H11N9O2/c24-14(25)7-23-6-13(19-22-23)10-2-8(11-4-15-20-17-11)1-9(3-10)12-5-16-21-18-12/h1-6H,7H2,(H,24,25)(H,15,17,20)(H,16,18,21) |
InChI-Schlüssel |
WYYBXKLXMUXBJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C2=NNN=C2)C3=NNN=C3)C4=CN(N=N4)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


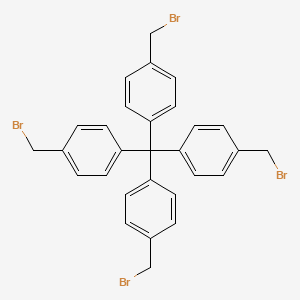
![5-[1-(cyclopropylmethyl)-5-[(1R,5S)-3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B11927553.png)
![[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro(](/img/structure/B11927555.png)
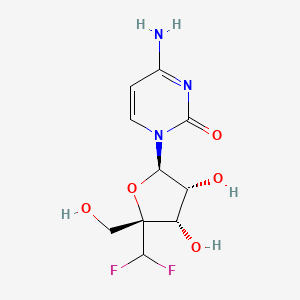



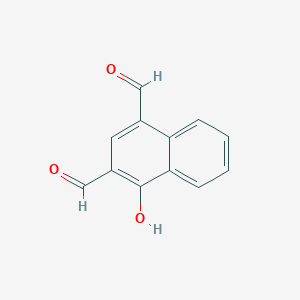

![4-(difluoromethyl)-5-[4-[(3S,5R)-3,5-dimethylmorpholin-4-yl]-6-[(3R)-3-methylmorpholin-4-yl]-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B11927594.png)
![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11927608.png)
